![molecular formula C10H15N3O2 B2872063 4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one CAS No. 1603127-91-8](/img/structure/B2872063.png)
4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The InChI code for “4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile” is 1S/C13H16N2O/c14-9-11-1-3-13 (4-2-11)15-7-5-12 (10-16)6-8-15/h1-4,12,16H,5-8,10H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile” has a molecular weight of 216.28 and a melting point of 149 - 151 . “4- { [4- (hydroxymethyl)piperidin-1-yl]methyl}benzoic acid” has a molecular weight of 249.31 .Aplicaciones Científicas De Investigación
Crystalline Structures and Molecular Conformation
Research has explored the crystalline forms of compounds structurally related to 4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one, such as risperidone, which exhibit specific molecular conformations beneficial for understanding drug-receptor interactions and pharmaceutical formulations (Wang, Zhou, & Hu, 2006). Another study on paliperidonium nitrate highlighted how specific ring conformations contribute to the compound's stability and interactions within a crystal lattice (Ge & Luo, 2012).
Synthetic Methods and Chemical Reactions
Advancements in synthetic chemistry have led to efficient methods for producing pyrimidine imines and thiazolidinones, showing significant antibacterial activity, indicating potential therapeutic applications (Merugu, Ramesh, & Sreenivasulu, 2010). Furthermore, novel synthetic routes have been developed for dihydropyridines and pyrimidinones, which are crucial for medicinal chemistry and drug development (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Drug Metabolism and Pharmacokinetics
A comprehensive study on the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, highlighted the metabolic pathways and pharmacokinetic profiles of compounds containing the pyrimidin-6-one moiety, essential for optimizing drug efficacy and safety (Gong, Chen, Deng, & Zhong, 2010). Another study focused on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor, providing insights into the elimination pathways and metabolic stability of related compounds (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Antimicrobial and Antiproliferative Activities
Compounds derived from 4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one have been evaluated for their antimicrobial properties, with some showing significant activity against a range of bacterial and fungal species, indicating potential as new antimicrobial agents (Imran, Alam, & Abida, 2016). Additionally, derivatives have been synthesized and tested for their antiproliferative effect against human cancer cell lines, with certain compounds exhibiting promising anticancer activities (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Safety And Hazards
The safety and hazards associated with similar compounds have been documented. For instance, “4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile” has hazard statements H302, H312, H332 and precautionary statements P260, P270, P280, P402 + P404 . “4- { [4- (hydroxymethyl)piperidin-1-yl]methyl}benzoic acid” has hazard statements H302, H315, H319, H335 and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-6-8-1-3-13(4-2-8)9-5-10(15)12-7-11-9/h5,7-8,14H,1-4,6H2,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERUSCLTQKZFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide](/img/structure/B2871980.png)
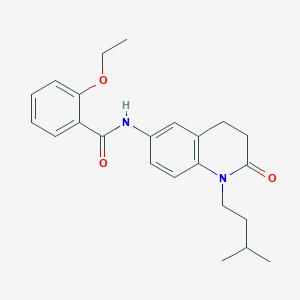
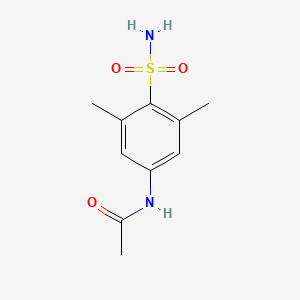

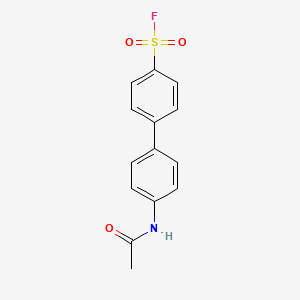
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2871985.png)
![2-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2871986.png)

![(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B2871993.png)
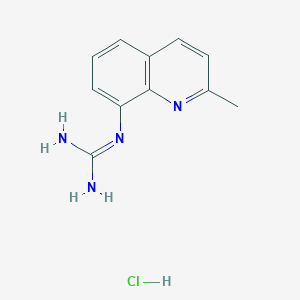
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2871998.png)
![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2872000.png)
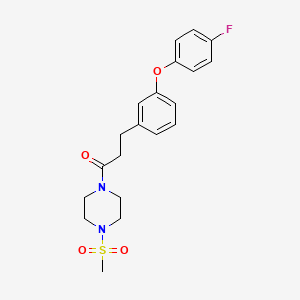
![2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872002.png)